An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde
An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 2-(Benzyloxy)-4-fluorobenzaldehyde, a key intermediate in organic synthesis and medicinal chemistry. Its unique structure, featuring an aldehyde for diverse chemical transformations, a stable benzyloxy protecting group, and a strategically placed fluorine atom, makes it a valuable building block for novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity in target molecules.
Core Chemical Properties
2-(Benzyloxy)-4-fluorobenzaldehyde is a solid organic compound that serves as a crucial building block in organic synthesis.[1] Its significance lies in the orthogonal reactivity of its functional groups. The aldehyde group readily participates in a wide array of chemical transformations, while the benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be removed under specific conditions to reveal a reactive site.[1]
Physicochemical Data
The key physicochemical properties of 2-(Benzyloxy)-4-fluorobenzaldehyde are summarized in the table below. This data is compiled from commercial supplier information and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 202857-89-4 | [2][3] |
| Molecular Formula | C₁₄H₁₁FO₂ | [3] |
| Molecular Weight | 230.24 g/mol | [2] |
| IUPAC Name | 2-(benzyloxy)-4-fluorobenzaldehyde | [2] |
| Physical Form | Solid; Pale-yellow to Yellow-brown | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals expected for the aldehydic proton (~10 ppm), aromatic protons on both rings (6.5-8.0 ppm), and the benzylic methylene (B1212753) protons (~5.0 ppm). |
| ¹³C NMR | Resonances anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm). The carbon attached to fluorine will show a characteristic large coupling constant (¹JC-F). |
| IR Spectroscopy | Characteristic absorption bands are expected for the C=O stretch of the aldehyde (1680-1700 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-F bond (~1100-1200 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 230.23. |
Synthesis Protocol: Williamson Ether Synthesis
The primary route for synthesizing 2-(Benzyloxy)-4-fluorobenzaldehyde is the Williamson ether synthesis. This method involves the O-alkylation of the precursor 4-fluoro-2-hydroxybenzaldehyde (B130115) with benzyl (B1604629) bromide. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ by a base, acts as a nucleophile to displace the bromide from benzyl bromide.[4][5][6][7]
Materials and Equipment
-
Reagents: 4-Fluoro-2-hydroxybenzaldehyde, Benzyl bromide, Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography.
Experimental Procedure
-
Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Initial Stirring: Stir the resulting suspension at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-(Benzyloxy)-4-fluorobenzaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Synthetic Workflow Visualization
The following diagram illustrates the Williamson ether synthesis pathway for preparing 2-(Benzyloxy)-4-fluorobenzaldehyde.
Safety and Handling
Proper safety precautions must be observed when handling 2-(Benzyloxy)-4-fluorobenzaldehyde and its precursors. The starting material, 4-fluoro-2-hydroxybenzaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material into a suitable container for disposal.[2][8]
Applications in Research and Drug Development
Fluorinated benzaldehydes are highly valued as intermediates in the synthesis of pharmacologically active compounds.[10] The incorporation of fluorine can significantly alter a molecule's properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
-
Lipophilicity: Strategic placement of fluorine can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
2-(Benzyloxy)-4-fluorobenzaldehyde provides a scaffold that is readily functionalized, making it an attractive starting point for creating libraries of novel compounds for screening in various therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
